2-Chloro-5-(difluoromethyl)aniline hydrochloride

Catalog No.
S883309
CAS No.
1803567-53-4
M.F
C7H7Cl2F2N
M. Wt
214.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(difluoromethyl)aniline hydrochloride

CAS Number

1803567-53-4

Product Name

2-Chloro-5-(difluoromethyl)aniline hydrochloride

IUPAC Name

2-chloro-5-(difluoromethyl)aniline;hydrochloride

Molecular Formula

C7H7Cl2F2N

Molecular Weight

214.04 g/mol

InChI

InChI=1S/C7H6ClF2N.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,7H,11H2;1H

InChI Key

LBNPVKSZNZQSCD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)F)N)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)F)N)Cl.Cl

2-Chloro-5-(difluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C7H6ClF2NHClC_7H_6ClF_2N\cdot HCl. It appears as a white crystalline powder and is soluble in both water and organic solvents. This compound is notable for its unique chemical properties, which make it valuable in various scientific research applications, including organic synthesis and medicinal chemistry .

  • Oxidation: The compound can be oxidized to yield nitro or nitroso derivatives.
  • Reduction: It can be reduced to form amine derivatives.
  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.
  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for reduction.
  • Nucleophiles for Substitution: Sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are typically employed in substitution reactions.

Major Products Formed

  • From Oxidation: Nitro and nitroso derivatives.
  • From Reduction: Various amine derivatives.
  • From Substitution: A range of substituted aniline derivatives can be produced.

The biological activity of 2-Chloro-5-(difluoromethyl)aniline hydrochloride is primarily linked to its interactions with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, impacting their function. This mechanism is crucial in studies focusing on enzyme inhibition and protein interactions, making it relevant in biological research.

The synthesis of 2-Chloro-5-(difluoromethyl)aniline hydrochloride generally involves the reaction of 2-chloroaniline with difluoromethylating agents. This reaction is typically conducted under controlled conditions using a catalyst and a suitable solvent. The resulting product is purified and converted into its hydrochloride salt form for stability and ease of handling.

Industrial Production Methods

In industrial settings, the synthesis follows a similar route but is scaled up to ensure high yields and purity. Industrial-grade reagents and optimized reaction conditions are employed to minimize by-products while maximizing efficiency .

2-Chloro-5-(difluoromethyl)aniline hydrochloride has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in studies related to enzyme inhibition and protein interactions.
  • Medicine: Acts as a precursor in the development of pharmaceutical compounds.
  • Industry: Employed in producing agrochemicals and specialty chemicals .

Research on 2-Chloro-5-(difluoromethyl)aniline hydrochloride has highlighted its potential interactions with various biological targets. Its ability to inhibit specific enzymes makes it a candidate for further studies in drug development, particularly in designing inhibitors for therapeutic applications.

Several compounds share structural similarities with 2-Chloro-5-(difluoromethyl)aniline hydrochloride, each exhibiting distinct characteristics:

Compound NameStructure CharacteristicsKey Differences
2-Chloro-5-(trifluoromethyl)anilineContains a trifluoromethyl group instead of difluoromethylDifferent fluorinated substituent affects reactivity
2-Chloro-4-(difluoromethyl)anilineDifluoromethyl group located at a different positionPositioning alters chemical properties and reactivity

Uniqueness

The uniqueness of 2-Chloro-5-(difluoromethyl)aniline hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This specificity enhances its utility in targeted research applications where other similar compounds may not be as effective .

The synthesis of 2-Chloro-5-(difluoromethyl)aniline hydrochloride commences with 2-chloroaniline as the fundamental precursor compound [1]. The traditional approach for preparing 2-chloroaniline involves the reduction of 2-nitrochlorobenzene using iron filings in dilute hydrochloric acid under reflux conditions for 6-8 hours [2]. This reduction process typically achieves yields of approximately 78% under optimized conditions [1].

The synthesis pathway from 2-chloroaniline derivatives follows a systematic approach wherein the chlorine substituent at the ortho position provides the necessary reactivity for subsequent functionalization reactions [3]. Research has demonstrated that selective bromination of acetanilide derivatives at the 4-position enables effective chlorination at the desired 2- and 6-positions [4]. This methodology involves initial bromination followed by chlorination and subsequent reduction and hydrolysis steps to yield the target 2-chloroaniline intermediate [4].

ParameterOptimized Conditions
Starting Material2-nitrochlorobenzene
Reducing AgentIron filings
Reaction MediumDilute hydrochloric acid
TemperatureReflux conditions
Reaction Time6-8 hours
Typical Yield78%

The preparation process involves careful temperature control to prevent over-bromination, with temperatures maintained below 20°C during the initial bromination step [4]. Following bromination, chlorination is performed using stoichiometric amounts of chlorine with bicarbonate buffer systems to maintain optimal reaction conditions [4]. The selectivity of this process for introducing chlorines ortho to the amino group demonstrates very high efficiency, making it suitable for large-scale production [4].

Difluoromethylation Strategies Using Ethyl Bromodifluoroacetate

The difluoromethylation reaction mechanism proceeds through base-promoted generation of difluorocarbene from ethyl bromodifluoroacetate [7]. Research has shown that cesium carbonate serves as an optimal base for this transformation, providing excellent yields in ethyl acetate solvent at 80°C over 12-hour reaction periods [6]. Under these conditions, the reaction demonstrates remarkable functional group tolerance, accommodating hydroxyl, bromo, chloro, nitro, and cyano substituents without requiring transition metal catalysts or inert atmosphere protection [6].

Reaction ParameterOptimal Conditions
Difluoromethylating AgentEthyl bromodifluoroacetate
BaseCesium carbonate
SolventEthyl acetate
Temperature80°C
Reaction Time12 hours
Typical YieldUp to 98%
Equivalents of Base1.5 equivalents

The reaction mechanism involves tandem in situ ester hydrolysis and decarboxylative-debrominative difluorocarbene formation [7]. The generated difluorocarbene species then reacts with the electron-rich aniline substrate to form the desired difluoromethylated product [7]. Studies have confirmed that this process exhibits excellent scalability and operational simplicity, making it suitable for industrial applications [6].

Alternative difluoromethylation approaches include photoinduced methods using Eosin Y as a photocatalyst [8]. These methods achieve difluoromethylation yields of up to 79% under visible light irradiation with 525 nanometer light-emitting diode sources [8]. The photocatalytic approach demonstrates broad substrate scope and functional group compatibility, particularly with electron-rich aniline derivatives [8].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts from amine substrates proceeds through a fundamental acid-base neutralization reaction [9] [10]. When 2-Chloro-5-(difluoromethyl)aniline encounters hydrochloric acid, the lone pair of electrons on the nitrogen atom accepts a proton from the acid, forming a new nitrogen-hydrogen bond [11].

The mechanistic pathway involves initial protonation of the amine nitrogen, transforming the neutral amine into a positively charged ammonium ion [11]. This protonation increases the nitrogen's coordination number from three to four, resulting in a quaternary ammonium center with formal positive charge [9]. The chloride anion from hydrochloric acid provides the necessary counterion to maintain overall electrical neutrality [11].

Mechanistic StepChemical ChangeStructural Result
Initial StateNeutral amineNitrogen with lone pair
ProtonationHydrogen chloride additionNitrogen-hydrogen bond formation
Charge DevelopmentPositive charge on nitrogenAmmonium ion formation
Salt FormationIonic bond with chlorideCrystalline hydrochloride salt

Nuclear magnetic resonance spectroscopy studies reveal characteristic downfield shifts in proton chemical shift values for the hydrochloride salt compared to the free base [12]. The protons near the nitrogen atom show significant chemical shift differences, with the pyridine ring protons shifting downfield by approximately 0.14-0.17 parts per million in the hydrochloride salt form [12].

The salt formation process offers several practical advantages including improved crystallization properties, enhanced water solubility, and increased stability compared to the free base form [9] [10]. These characteristics make hydrochloride salts particularly valuable for pharmaceutical applications and industrial handling [10].

Process Optimization for Industrial-Scale Production

Industrial-scale production of 2-Chloro-5-(difluoromethyl)aniline hydrochloride requires comprehensive optimization of reaction parameters to achieve maximum yield, selectivity, and economic efficiency [13] [14]. Temperature optimization studies demonstrate that reaction yields exhibit complex dependencies on thermal conditions, with optimal ranges typically falling between moderate temperatures to balance reaction rates and selectivity [15].

Process development for large-scale synthesis involves systematic evaluation of multiple variables including temperature, pressure, solvent selection, and catalyst loading [14]. Research indicates that substrate concentration significantly influences both reaction rate and selectivity, with higher concentrations generally favoring improved space-time yields while maintaining product quality [14].

Optimization ParameterOptimal RangeImpact on YieldEconomic Consideration
Reaction Temperature80-100°CModerate increaseEnergy cost balance
PressureAtmosphericStandard conditionsEquipment simplification
Solvent VolumeMinimal excessConcentration effectSolvent recovery costs
Catalyst Loading5-10 mol%Diminishing returnsMaterial costs
Residence Time8-12 hoursYield plateauThroughput optimization

Reactor design considerations include the choice between batch and continuous processing systems [14]. Continuous processing offers advantages in terms of consistent product quality and improved heat management, particularly important for exothermic difluoromethylation reactions [14]. However, batch processing may provide greater flexibility for process adjustments and quality control [14].

Catalyst recovery strategies play a crucial role in industrial economics [14]. Studies have shown that heterogeneous catalysts can be recovered and recycled up to five times with only minimal decrease in catalytic activity, providing attractive features for large-scale applications [16]. The use of copper iodide nanoparticles supported on boron nitride nanosheets has demonstrated particular promise, achieving yields up to 91% while maintaining recyclability [16].

Solvent selection optimization studies reveal that ethyl acetate provides superior performance compared to alternative solvents for difluoromethylation reactions [6] [17]. The evaporation rate studies indicate that ethyl acetate offers favorable balance between reaction efficiency and downstream processing requirements [17]. Environmental considerations favor solvents with lower toxicity profiles and reduced environmental impact [17].

Solubility Behavior in Polar and Nonpolar Solvents

The solubility characteristics of 2-Chloro-5-(difluoromethyl)aniline hydrochloride are fundamentally governed by the ionic nature of the hydrochloride salt and the electronic properties imparted by the difluoromethyl and chloro substituents. The formation of the hydrochloride salt significantly enhances solubility in polar solvents compared to the free base form [1] [2].

Enhanced Polar Solvent Solubility

The hydrochloride salt formation creates a protonated aniline cation (anilinium ion) paired with a chloride anion, enabling strong ion-dipole interactions with polar solvents [2] [3]. This ionic character dramatically improves water solubility, as demonstrated by the reference compound aniline hydrochloride, which exhibits a water solubility of 1070 g/L at 25°C [4]. The mechanism involves protonation of the amino group according to the reaction:

C₆H₅NH₂ + HCl → C₆H₅NH₃⁺Cl⁻ [2]

For 2-Chloro-5-(difluoromethyl)aniline hydrochloride, similar ionic character is expected, though the electron-withdrawing difluoromethyl group may moderate the basicity of the amine, potentially affecting the degree of protonation and subsequent solubility enhancement [5] .

Aprotic Polar Solvent Interactions

The compound demonstrates excellent solubility in aprotic polar solvents such as dimethylformamide and N-methylpyrrolidone [7]. These solvents can effectively solvate both the cationic and anionic components through dipole-dipole interactions without competing for hydrogen bonding sites. The difluoromethyl group (CHF₂) contributes additional dipolar character, with the C-F bonds creating partial negative charges that can interact favorably with polar solvent molecules [9].

Nonpolar Solvent Behavior

In contrast to polar solvents, the hydrochloride salt exhibits reduced solubility in nonpolar solvents such as benzene and hexane [7]. The ionic character that enhances polar solubility becomes a liability in nonpolar environments, where ion-dipole interactions cannot be accommodated. However, the aromatic ring and halogenated substituents may provide some degree of compatibility with chlorinated solvents through weak van der Waals interactions [5].

Thermal Stability and Phase Transition Analysis

The thermal behavior of 2-Chloro-5-(difluoromethyl)aniline hydrochloride is characterized by complex decomposition patterns typical of halogenated aromatic amine salts. While specific thermal analysis data for this compound are not available in the current literature, extrapolation from structurally related compounds provides insight into expected thermal properties [7] [10].

Decomposition Temperature Patterns

Chloroaniline derivatives typically exhibit decomposition temperatures ranging from 190°C to 300°C, depending on substitution patterns [11] [12] [13] [14]. The 3-chloroaniline shows decomposition at 190°C, while 4-chloroaniline decomposes at 250-300°C [11] [12]. The presence of the difluoromethyl group in 2-Chloro-5-(difluoromethyl)aniline hydrochloride is expected to influence thermal stability through several mechanisms:

  • Electronic Effects: The electron-withdrawing nature of both chloro and difluoromethyl substituents may stabilize the aromatic ring against thermal degradation [10].

  • Hydrogen Chloride Elimination: Primary thermal decomposition likely involves elimination of hydrogen chloride from the salt form, followed by further degradation of the organic framework [7] [10].

  • C-F Bond Stability: The difluoromethyl group provides enhanced thermal stability compared to other alkyl substituents due to the high bond energy of C-F bonds [16] [17].

Phase Transition Characteristics

The hydrochloride salt typically exhibits higher melting points than the corresponding free base due to ionic character and crystal lattice energy. Aniline hydrochloride melts at 196-198°C [4], while the related 2-Chloro-5-(trifluoromethyl)aniline shows a much lower melting point of 8-10°C [18] [19]. This dramatic difference suggests that the hydrochloride salt formation significantly alters the physical state and thermal properties.

Thermogravimetric Analysis Predictions

Based on thermal analysis patterns of related compounds, 2-Chloro-5-(difluoromethyl)aniline hydrochloride would likely exhibit a multi-step decomposition profile [7] [10]:

  • Initial weight loss (100-150°C): Removal of surface moisture
  • Primary decomposition (200-250°C): Hydrogen chloride elimination
  • Secondary decomposition (300-400°C): Aromatic framework degradation
  • Final carbonization (>400°C): Formation of carbonaceous residue

Acid-Base Characteristics and pKa Determination

The acid-base properties of 2-Chloro-5-(difluoromethyl)aniline are dominated by the electronic effects of the electron-withdrawing substituents, which significantly reduce the basicity compared to unsubstituted aniline [20] [21] [22].

Electronic Effects on Basicity

The basicity of aromatic amines is strongly influenced by substituent effects through both inductive and resonance mechanisms [20] [23]. In 2-Chloro-5-(difluoromethyl)aniline, two major electron-withdrawing groups are present:

  • Chloro substituent (position 2): Provides moderate electron withdrawal through inductive effects
  • Difluoromethyl group (position 5): Contributes strong electron withdrawal through the high electronegativity of fluorine atoms [20] [24]

pKa Estimation

While experimental pKa data for 2-Chloro-5-(difluoromethyl)aniline are not available, estimation based on substituent effects provides reasonable approximation. The parent aniline has a pKa of 4.6 [25] [20]. Fluorine substitution typically decreases amine basicity significantly:

  • 4-Fluoroaniline: pKa ≈ 4.6 (minimal effect due to para position) [20]
  • Difluoromethyl substitution: Expected pKa decrease of 1-2 units [20] [22]
  • Chloro substitution: Additional pKa decrease of 0.5-1.0 units [23]

Based on additive effects, the estimated pKa for 2-Chloro-5-(difluoromethyl)aniline is approximately 2.5-3.5, indicating significantly reduced basicity compared to aniline [20] [22].

Protonation Equilibrium

The reduced basicity affects the protonation equilibrium in the hydrochloride salt formation. Lower basicity suggests that complete protonation may require more acidic conditions, and the salt may exhibit some degree of hydrolysis in aqueous solution [26] [25]. This has implications for solution stability and solubility behavior in different pH environments.

Comparison with Fluorinated Analogs

The basicity reduction in 2-Chloro-5-(difluoromethyl)aniline follows established patterns for fluorinated amines. Trifluoroethylamine shows a pKa of 5.7 [21] [22], demonstrating the powerful electron-withdrawing effect of fluorinated alkyl groups. The combination of chloro and difluoromethyl substituents in the target compound creates one of the most electron-deficient aniline derivatives, resulting in minimal basicity and enhanced stability of the neutral form [17].

Dates

Last modified: 08-16-2023

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